3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the synthesis of new thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, showcasing its versatility in creating bioactive molecules (Abdelriheem, Nadia A. et al., 2015). Furthermore, it has been involved in the creation of novel pyridine derivatives, investigated for their spectroscopic and single crystal XRD properties, providing insights into the synthesis and characteristics of new organic compounds with potential applications in materials science (Ghiasuddin et al., 2018).
Biological Activities
The compound also plays a crucial role in the development of antimicrobial agents. For example, derivatives of 3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile have been synthesized and evaluated for their antimicrobial activity, demonstrating the compound's potential as a scaffold for developing new antibiotics (Bogdanowicz, A. et al., 2013). Additionally, it has been used to create Src kinase inhibitors, indicating its value in therapeutic applications targeting cancer and other diseases involving kinase dysregulation (Boschelli, D. et al., 2005).
Advanced Materials and Molecular Docking
In materials science, the compound's derivatives have been explored for their electronic, nonlinear optical, and biological properties through computational studies, suggesting applications in designing materials with specific optical and electronic functionalities (Ghiasuddin et al., 2018). Moreover, molecules based on this scaffold have been subjected to molecular docking studies to assess their potential biological activity, further underlining the compound's utility in drug discovery and development (Flefel, E. M. et al., 2018).
properties
IUPAC Name |
3-bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClN2S/c9-5-3-13-8-6(10)4(1-11)2-12-7(5)8/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKLHGNGWZUKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=N1)C(=CS2)Br)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465191 | |
Record name | 3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile | |
CAS RN |
798574-82-0 | |
Record name | 3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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